BenchChemオンラインストアへようこそ!

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

lipophilicity LogP drug-likeness

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 647863-02-3) is a bicyclic heterocyclic building block featuring a tetrahydropyrido[3,4-d]pyrimidine core with a trifluoromethyl substituent at the 2-position. This scaffold serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries targeting HPK1, ERK2, Axl, and KRAS-G12C.

Molecular Formula C8H8F3N3
Molecular Weight 203.16 g/mol
CAS No. 647863-02-3
Cat. No. B1320039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
CAS647863-02-3
Molecular FormulaC8H8F3N3
Molecular Weight203.16 g/mol
Structural Identifiers
SMILESC1CNCC2=NC(=NC=C21)C(F)(F)F
InChIInChI=1S/C8H8F3N3/c9-8(10,11)7-13-3-5-1-2-12-4-6(5)14-7/h3,12H,1-2,4H2
InChIKeyOOHUOYPEBUGEJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 647863-02-3): Core Structure and Procurement-Relevant Characteristics


2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 647863-02-3) is a bicyclic heterocyclic building block featuring a tetrahydropyrido[3,4-d]pyrimidine core with a trifluoromethyl substituent at the 2-position . This scaffold serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries targeting HPK1, ERK2, Axl, and KRAS-G12C [1][2]. The compound's molecular formula is C₈H₈F₃N₃ (MW 203.16), with one hydrogen bond donor, six hydrogen bond acceptors, and zero rotatable bonds, yielding a rigid, sp³-enriched framework (Fsp³ = 0.50) suitable for fragment-based drug discovery [3].

Why 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Cannot Be Replaced by 2-Methyl, 2-Chloro, or Unsubstituted Analogs


The 2-position substituent on the tetrahydropyrido[3,4-d]pyrimidine scaffold is not a passive spectator; it fundamentally dictates lipophilicity, electronic character, and metabolic fate of both the building block and its downstream derivatives. The trifluoromethyl group is strongly electron-withdrawing (Hammett σₚ = 0.54) [1], whereas a methyl group is electron-donating (σₚ = –0.17) and a chloro group is only moderately withdrawing (σₚ = 0.23) [2]. These electronic differences alter the reactivity of the pyrimidine ring in cross-coupling reactions and modulate the pKₐ of the tetrahydropyridine NH, directly impacting solubility, salt formation, and formulation . Furthermore, the CF₃ group confers resistance to CYP450-mediated oxidative metabolism, a property absent in the methyl analog [3]. Simple replacement with a 2-methyl, 2-chloro, or 2-H analog therefore produces a building block with a different reactivity profile, different physicochemical properties, and a different probability of yielding drug-like candidates in downstream medicinal chemistry programs.

Quantitative Evidence for Selecting 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Over Closest Analogs


Lipophilicity Differentiation: CF₃ Delivers 1.9-Fold Higher LogP Than 2-Methyl and 2-Chloro Analogs

The target 2-CF₃ compound (CAS 647863-02-3) exhibits a computed LogP of 1.47, which is 0.71 log units higher than the 2-methyl analog (LogP 0.76) and 0.83 log units higher than the 2-chloro analog (LogP 0.64). The unsubstituted 2-H parent scaffold has a LogP of –1.15, representing a 2.62 log-unit difference. This lipophilicity rank order (CF₃ > CH₃ ≈ Cl > H) is consistent with the well-established Hansch hydrophobic substituent constants (π = 0.88 for CF₃, π = 0.56 for CH₃, π = 0.71 for Cl), confirming that the trifluoromethyl group imparts the greatest membrane permeability potential [1].

lipophilicity LogP drug-likeness building block

Electronic Modulation: CF₃ Exerts Stronger Electron-Withdrawing Inductive Effect Than Methyl or Chloro

The 2-trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (Hammett σₚ = 0.54, σₘ = 0.43), significantly deactivating the pyrimidine ring toward electrophilic substitution while activating it toward nucleophilic aromatic substitution (SNAr) relative to the 2-methyl analog (σₚ = –0.17, σₘ = –0.07) [1]. The 2-chloro analog (σₚ = 0.23, σₘ = 0.37) is intermediate but also introduces a leaving group for SNAr that is absent in the CF₃ analog [2]. This difference is design-critical: the CF₃ building block enables palladium-catalyzed cross-coupling at other positions without competing displacement at C-2, whereas the 2-Cl analog participates in SNAr, which may be either an advantage or a liability depending on the synthetic strategy [3].

electronic effects Hammett constants reactivity cross-coupling

Patent Precedence in Kinase Inhibitor Programs: Validated Scaffold for HPK1 and PI3Kδ Targeting

The 2-CF₃-tetrahydropyrido[3,4-d]pyrimidine core is explicitly claimed as a key intermediate in multiple kinase inhibitor patent families. Merck KGaA's WO 2023/220541 A1 discloses tetrahydropyrido[3,4-d]pyrimidines bearing a 2-CF₃ substituent as potent HPK1 inhibitors with utility in cancer and autoimmune diseases [1]. Earlier, WO 2006/009886 A1 (Merck & Co.) exemplifies the 2-CF₃ building block at columns 47–48 for constructing DPP-IV inhibitors [2]. In contrast, the 2-methyl and 2-chloro analogs lack comparable patent exemplification density in kinase-targeting programs, with the 2-chloro variant appearing primarily as a transient intermediate for SNAr diversification rather than as a privileged pharmacophoric element .

kinase inhibitors HPK1 patent validation drug discovery

Predicted Metabolic Stability Advantage: Resistance to CYP450-Mediated Oxidation Compared to 2-Methyl Analog

A well-established principle in medicinal chemistry is that replacing a benzylic or heteroaryl-methyl group with a trifluoromethyl group blocks CYP450-mediated hydroxylation at that position [1]. This effect has been quantified across multiple chemical series: CF₃ substitution typically reduces intrinsic clearance (CLᵢₙₜ) in human liver microsomes by 5- to 50-fold compared to the corresponding CH₃ analog [2]. While direct microsomal stability data for the 2-CF₃ vs. 2-CH₃ tetrahydropyrido[3,4-d]pyrimidine pair have not been published, the class-level extrapolation is robust: the C–F bond dissociation energy (≈116 kcal/mol) far exceeds that of a C–H bond (≈99 kcal/mol), making hydrogen atom abstraction by CYP450 heme-iron oxo species thermodynamically disfavored at the CF₃ group [3].

metabolic stability CYP450 oxidative metabolism trifluoromethyl

Optimal Application Scenarios for 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in Research and Industry


Kinase Inhibitor Library Design: Preferred Core for HPK1, ERK2, and PI3Kδ Targeting Programs

The 2-CF₃ substituent is retained as a pharmacophoric element in multiple kinase inhibitor programs, including Merck's HPK1 inhibitors (WO 2023/220541 A1) and PI3Kδ-targeting tetrahydro-pyrido-pyrimidine derivatives [5][6]. For medicinal chemistry groups building targeted kinase libraries, the 2-CF₃ building block provides a validated entry point that combines the enhanced lipophilicity (LogP 1.47) required for cellular kinase engagement with the electronic profile that supports further diversification at C-4 and N-7 via cross-coupling reactions. The absence of a displaceable chlorine at C-2 ensures that downstream library chemistry remains orthogonal to the CF₃ group, avoiding undesired side reactivity .

Fragment-Based Drug Discovery: sp³-Enriched, Low-Molecular-Weight Scaffold with Privileged Substitution

With a molecular weight of 203.16 Da, Fsp³ of 0.50, and one hydrogen bond donor, the 2-CF₃ building block occupies an attractive region of fragment chemical space (MW < 250, cLogP 1.47, HBD = 1) [5]. The CF₃ group provides a sensitive ¹⁹F NMR handle for protein-observed fragment screening and ligand-detected binding assays, an advantage not available with the 2-CH₃ or 2-Cl analogs [6]. The rigid, bicyclic core limits the entropic penalty upon target binding while the tetrahydropyridine NH serves as a vector for further elaboration or salt formation.

Agrochemical Intermediate: Building Block for Trifluoromethylated Crop Protection Agents

Trifluoromethyl-containing heterocycles are privileged motifs in agrochemicals (e.g., trifluralin, fluazinam) due to their enhanced metabolic stability in soil and plants [5]. The 2-CF₃-tetrahydropyrido[3,4-d]pyrimidine scaffold, with its 6 hydrogen bond acceptors and 1 donor, is pre-organized for target binding in enzyme active sites. The 2.62 LogP differential versus the unsubstituted parent scaffold ensures that derivatives will possess the balanced lipophilicity (LogP 2–4) typically required for foliar uptake and phloem mobility in crop protection applications [6].

Quote Request

Request a Quote for 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.